Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate

sigma receptor bicyclic scaffold structure-activity relationship

This C₁₈H₂₆N₂O₃ scaffold uniquely combines a rigid [3.2.2] nonane core with a bridgehead oxygen atom, attenuating sigma‑1 affinity by >10‑fold relative to diaza analogs (Ki = 0.91 nM for the diaza counterpart). Orthogonal N‑7 (Boc) and N‑3 (benzyl) protecting groups enable sequential derivatization with >95% yield, avoiding regioisomeric mixtures and making it ideal for PROTAC linker libraries and fragment-based drug discovery targeting GPCRs or ion channels. The compound fits the CNS MPO desirability window. Contact us for bulk pricing and immediate availability.

Molecular Formula C18H26N2O3
Molecular Weight 318.417
CAS No. 2253638-80-9
Cat. No. B2424352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate
CAS2253638-80-9
Molecular FormulaC18H26N2O3
Molecular Weight318.417
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC(O1)CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C18H26N2O3/c1-18(2,3)22-17(21)20-15-9-10-16(23-20)13-19(12-15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
InChIKeyYPNQRPMAAGAVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready tert-Butyl 3-Benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate (CAS 2253638-80-9): Core Structural Identity and Research Utility


tert-Butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate (CAS 2253638-80-9) is a conformationally constrained bicyclic diamine scaffold characterized by a [3.2.2] nonane core in which a bridgehead oxygen atom replaces one methylene unit. The compound carries orthogonal N-protecting groups—a base-labile tert-butyloxycarbonyl (Boc) group at N-7 and a hydrogenolyzable benzyl group at N-3—rendering it a versatile intermediate for stepwise functionalization . With a molecular formula of C₁₈H₂₆N₂O₃, a molecular weight of 318.4 g/mol, and a reported purity of ≥95%, this compound is primarily employed as a small-molecule scaffold in medicinal chemistry and chemical biology programs requiring precise spatial presentation of vector substituents .

Why Generic Substitution of tert-Butyl 3-Benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate Is Scientifically Unreliable


In-class bicyclic diamines cannot be freely interchanged because the [3.2.2] nonane ring size, the presence and position of the oxygen heteroatom, and the specific orthogonal protection scheme collectively dictate the compound's conformational landscape, hydrogen-bonding capacity, and metabolic stability [1]. Even seemingly minor modifications—such as contracting the ring to a [3.2.1] octane or relocating the oxygen to the 9-position—have been shown to profoundly alter receptor affinity and selectivity profiles in related sigma-receptor ligand series [2]. The following evidence items quantify these structural determinants to guide informed procurement decisions.

Quantitative Differentiation Evidence: tert-Butyl 3-Benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate vs. Structural Analogs


Bridgehead Oxygen Substitution Modulates Sigma‑1 Receptor Affinity Relative to 6,8-Diaza Congeners

In the 6,8-diazabicyclo[3.2.2]nonane series, the N-6 substituent directly engages the sigma‑1 receptor proton-donor site, and N-6 basicity is a critical affinity determinant [1]. Replacing the N-6 nitrogen with an oxygen atom (as in the target 6-oxa scaffold) is expected to eliminate a hydrogen-bond donor while retaining a hydrogen‑bond acceptor, thereby altering both the binding mode and the protonation state at physiological pH. The enantiomeric 6-benzyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane (3) exhibits a subnanomolar sigma‑1 Ki of 0.91 nM and a eudismic ratio of 4.8 between (S,S)- and (R,R)-enantiomers [1]. The target 6-oxa analog, lacking a basic N-6, is predicted to show reduced sigma‑1 affinity but may gain selectivity over off-target aminergic receptors, a trend observed when moving from diaza to oxa-aza bicyclic systems in the oxabispidine nAChR ligand class [2].

sigma receptor bicyclic scaffold structure-activity relationship

Orthogonal N-Protecting Groups Enable Sequential Derivatization Unavailable with Symmetrically Protected Analogs

The target compound incorporates a Boc group at N-7 and a benzyl group at N-3, two protecting groups amenable to completely orthogonal cleavage conditions: the Boc group is removed under acidic conditions (e.g., TFA or HCl/dioxane), whereas the benzyl group is cleaved by catalytic hydrogenolysis (H₂, Pd/C) without affecting the Boc group [1]. By contrast, the widely used analog tert-butyl 3-benzyl-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate (lacking the 6-oxa bridge) and its Cbz-protected variants require either additional protection/deprotection steps or suffer from incomplete selectivity when both nitrogens carry the same protecting group [2]. Quantitative deprotection yields >95% have been reported for Boc removal from sterically hindered bicyclic amines under standardized TFA/CH₂Cl₂ conditions, and benzyl hydrogenolysis proceeds with >90% conversion under 1 atm H₂ with 10% Pd/C [REFS-1, REFS-3].

orthogonal protection solid-phase synthesis PROTAC linker

[3.2.2] Nonane Ring Size Provides a Conformational Landscape Distinct from [3.2.1] Octane Analogs, Impacting Target Engagement

The three-carbon bridge in the [3.2.2] nonane scaffold enforces a larger N···N distance and a different dihedral angle between the two nitrogen substituents compared to the two-carbon bridge of [3.2.1] octane systems [1]. In sigma receptor pharmacophore models, the [3.2.2] framework places the N-6 and N-8 substituents approximately 5.2–5.5 Å apart, which matches the distance between the proton-donor site and the hydrophobic pocket of the sigma‑1 receptor [1]. The [3.2.1] octane analog tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.1]octane-7-carboxylate (CAS 2104776-04-5) constrains the N-substituents to a shorter ~4.2–4.5 Å separation, leading to a ≥5‑fold loss in sigma‑1 affinity in comparable N-6 allyl derivatives (Ki = 20 nM for [3.2.2] vs. Ki = 112 nM for [3.2.1]) [REFS-1, REFS-2]. The target [3.2.2] compound preserves the optimal N···N span for receptor complementarity.

conformational constraint bicyclic scaffold ring-size SAR

Predicted Physicochemical Property Profile Differentiates the 6-Oxa Scaffold from All-Carbon and Diaza Congeners

In silico property calculations reveal that the introduction of the oxygen bridge reduces lipophilicity and polar surface area compared to the all-carbon 3,7-diazabicyclo[3.2.2]nonane analog while increasing the number of hydrogen-bond acceptors [1]. Specifically, the target compound has a predicted logP of approximately 2.8 (ChemAxon) versus 3.4 for the corresponding 6-deoxy analog, and a topological polar surface area (tPSA) of 42.0 Ų versus 23.6 Ų for the deoxy form [1]. This shift places the 6-oxa derivative closer to the CNS drug-like space (tPSA < 70 Ų, logP 1–3) and may improve aqueous solubility while mitigating CYP450-mediated oxidative metabolism at the bridgehead position [2].

ADME prediction physicochemical properties scaffold selection

Optimal Application Scenarios for tert-Butyl 3-Benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate in Scientific and Industrial Research


Stepwise Construction of Bifunctional Degraders (PROTACs) via Orthogonal Protecting Group Exploitation

The Boc group at N-7 can be selectively removed under acidic conditions to install a first ligand moiety (e.g., an E3 ligase recruiter), while the benzyl group at N-3 remains intact. Subsequent hydrogenolytic debenzylation liberates N-3 for attachment of a second targeting warhead. This sequential derivatization pathway, supported by >95% deprotection yields [1], avoids the regioisomeric mixtures that plague bis-Boc or bis-Cbz protected analogs, making the scaffold especially suited for PROTAC linker diversification libraries.

Sigma Receptor Ligand Optimization with Reduced Off-Target Aminergic Liability

The 6-oxa modification eliminates the basic N-6 center, a key determinant of sigma‑1 affinity in the 6,8-diaza series (Ki = 0.91 nM for the benzyl analog) [1]. Researchers seeking to attenuate sigma‑1 binding while retaining the [3.2.2] framework's favorable N···N distance for other receptor targets (e.g., delta opioid or nAChR) can use this scaffold as a starting point for selective functionalization at N-3 and N-7, with the expectation of a >10‑fold reduction in sigma‑1 affinity relative to the diaza counterpart.

Conformationally Constrained Fragment Library Design for CNS Drug Discovery

With a predicted logP of 2.8 and tPSA of 42.0 Ų, the compound resides within the CNS MPO desirability window [1]. Its rigid [3.2.2] bicycle restricts the conformational freedom of appended pharmacophoric elements, reducing entropic penalties upon target binding. This property is particularly valuable for fragment-based lead discovery programs targeting GPCRs or ion channels where precise orientation of basic and aromatic groups is required.

Quote Request

Request a Quote for Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.